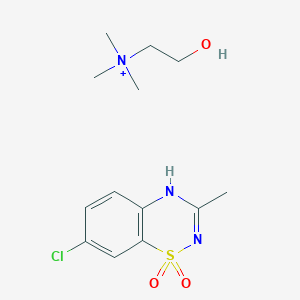
7-chloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide;2-hydroxyethyl(trimethyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide;2-hydroxyethyl(trimethyl)azanium is a compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride, followed by cyclization with a base . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
7-chloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-chloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as an antihypertensive agent, it inhibits the Na-Cl cotransporter in the distal tubule of the kidney, leading to increased excretion of sodium and water . This results in a reduction in blood pressure. The compound also interacts with various enzymes and receptors, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: Another benzothiadiazine derivative used as a diuretic and antihypertensive agent.
Hydrochlorothiazide: Similar to chlorothiazide but with enhanced potency and duration of action.
IDRA-21: A benzothiadiazine derivative known for its cognitive-enhancing properties
Uniqueness
7-chloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a chloro group and a methyl group at specific positions on the benzothiadiazine ring contributes to its unique activity profile .
Properties
Molecular Formula |
C13H21ClN3O3S+ |
|---|---|
Molecular Weight |
334.84 g/mol |
IUPAC Name |
7-chloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C8H7ClN2O2S.C5H14NO/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5;1-6(2,3)4-5-7/h2-4H,1H3,(H,10,11);7H,4-5H2,1-3H3/q;+1 |
InChI Key |
HDPYPMDYNYTKHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl.C[N+](C)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B14790358.png)
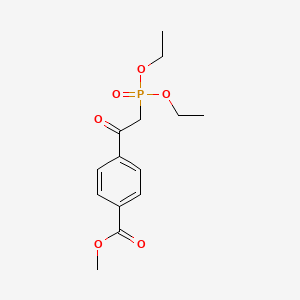
![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B14790363.png)
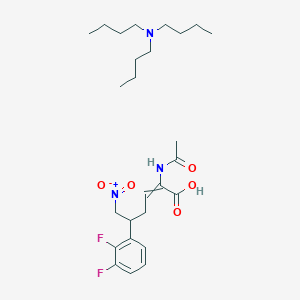
![5,5-diphenyl-4-propan-2-yl-3-[(3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]-1,3-oxazolidin-2-one](/img/structure/B14790370.png)


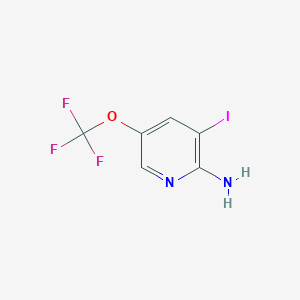
![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)
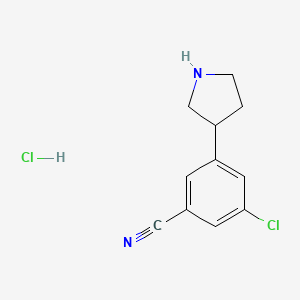
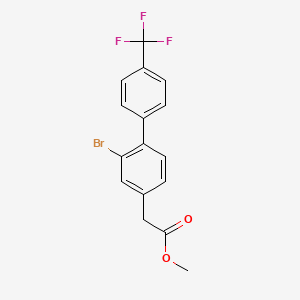
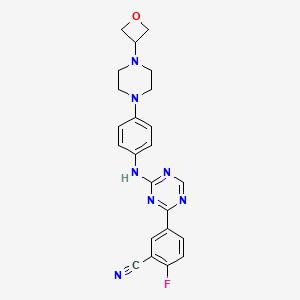
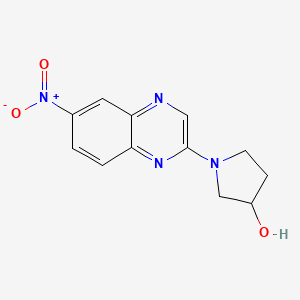
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
